molecular formula C17H19N3O7 B11611901 1,3-dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11611901
M. Wt: 377.3 g/mol
InChI Key: AKPNOCCLWILXCB-VOTSOKGWSA-N
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Description

1,3-Dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its unique structural properties. This compound features a pyrimidine ring substituted with nitro, methyl, and trimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe trimethoxyphenyl group is then attached via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and Heck coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3-Dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione: Similar structure but with different substituents.

    1,3-Dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine: Lacks the dione functionality.

Uniqueness

1,3-Dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O7

Molecular Weight

377.3 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O7/c1-18-11(14(20(23)24)16(21)19(2)17(18)22)7-6-10-8-12(25-3)15(27-5)13(9-10)26-4/h6-9H,1-5H3/b7-6+

InChI Key

AKPNOCCLWILXCB-VOTSOKGWSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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